N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BIX-01294 was first discovered as a histone methyltransferase G9a inhibitor, and since then, it has been researched for its various biological and pharmacological properties.
Scientific Research Applications
Chemical Structure and Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound with a complex molecular structure. The presence of benzimidazole in its structure is noteworthy because benzimidazole derivatives are known for their wide range of pharmacological functions. Benzimidazole is a crucial pharmacophore and a privileged structure in medicinal chemistry, involved in antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities (Vasuki et al., 2021).
Role in Drug Development
The compound's structure, containing a benzimidazole ring, is similar to structures found in several clinically used drugs, highlighting its potential importance in drug discovery and development. The presence of benzimidazole and imidazole rings is significant because these structures are part of many pharmacological agents and natural compounds such as histamine, biotin, some alkaloids, and nucleic acids. These structures are crucial in the development of new pharmacological preparations, emphasizing the importance of imidazole derivatives in medicinal chemistry (Kaldybayeva et al., 2022).
Impact on Pharmacology and Toxicology
Compounds with similar structures have been the subject of toxicological reviews, which provide insights into their biological consequences upon exposure. These reviews highlight the variability in biological responses among similar compounds and reflect the importance of understanding the structure-activity relationship in drug design and safety evaluation (Kennedy, 2001).
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-20(13-27-22(29)14-7-1-2-8-15(14)23(27)30)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBYHGENDYDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
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